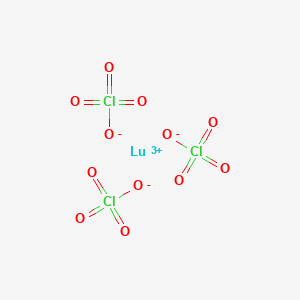
Lutetium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium perchlorate is a useful research compound. Its molecular formula is ClHLuO4 and its molecular weight is 275.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Lutetium-177, a radioisotope of lutetium, is often used in medical applications . When combined with certain molecules, such as DOTATATE, it targets somatostatin receptors, specifically subtype 2 receptors . These receptors are overexpressed by most gastroenteropancreatic neuroendocrine tumor (GEP-NET) cells but have low expression in normal tissues .
Mode of Action
The mode of action of Lutetium-177 when combined with DOTATATE involves binding to these somatostatin subtype 2 receptors . This binding leads to the internalization of the compound, thus delivering ionizing radiation more specifically to tumor cells than surrounding cells . Perchlorate, on the other hand, is known to inhibit iodine uptake by thyroid cells, which can lead to health issues .
Biochemical Pathways
The biochemical pathways affected by Lutetium-177 DOTATATE involve the somatostatin receptor pathways . By binding to these receptors, the compound can disrupt the normal functioning of these pathways, leading to the death of the tumor cells . The exact downstream effects can vary depending on the specific characteristics of the tumor cells.
Pharmacokinetics
The pharmacokinetics of Lutetium-177 DOTATATE involves its distribution and elimination from the body . It has been observed to have a lower whole-body retention, indicating potentially lower risk for bone marrow toxicity . The presence of a radioligand allows monitoring of treatment response post therapy and prior to next fraction of the dose delivery .
Result of Action
The result of the action of Lutetium-177 DOTATATE is the targeted destruction of tumor cells . By delivering ionizing radiation directly to the tumor cells, it can effectively kill these cells while minimizing damage to surrounding healthy tissues . This can lead to a reduction in tumor size and potentially improve the patient’s condition .
Action Environment
The action of Lutetium-177 DOTATATE can be influenced by various environmental factors. For instance, the pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration can all affect the effectiveness of the treatment . Additionally, perchlorate is a persistent pollutant in the environment, and its presence can potentially influence the action, efficacy, and stability of treatments involving this compound .
特性
CAS番号 |
14646-29-8 |
|---|---|
分子式 |
ClHLuO4 |
分子量 |
275.42 g/mol |
IUPAC名 |
lutetium;perchloric acid |
InChI |
InChI=1S/ClHO4.Lu/c2-1(3,4)5;/h(H,2,3,4,5); |
InChIキー |
VGRYGQXARMZFEB-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Lu+3] |
正規SMILES |
OCl(=O)(=O)=O.[Lu] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















